(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

Catalog No.
S15940617
CAS No.
M.F
C24H22N2O5
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methyl-6-oxopyridin-3-yl)propanoic acid

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C24H22N2O5/c1-26-13-15(10-11-22(26)27)12-21(23(28)29)25-24(30)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,25,30)(H,28,29)/t21-/m0/s1

InChI Key

OQRUWZXUOMVNNW-NRFANRHFSA-N

Canonical SMILES

CN1C=C(C=CC1=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CN1C=C(C=CC1=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is a complex organic compound notable for its structural intricacies and potential biological applications. The molecular formula is C30H32N2O4C_{30}H_{32}N_{2}O_{4}, and it has a molecular weight of approximately 488.59 g/mol. This compound features a fluorenyl methoxycarbonyl group, which is commonly used in peptide synthesis, and a dihydropyridine moiety that may contribute to its biological activity.

Typical for amino acids and derivatives. Key reactions include:

  • Amide Formation: The amino group can react with carboxylic acids to form amides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction Reactions: The carbonyl groups in the dihydropyridine can undergo reduction to form alcohols or amines.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid exhibits potential biological activities, including:

  • Antioxidant Properties: The dihydropyridine structure is known for its ability to scavenge free radicals.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Studies have indicated that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in neurodegenerative diseases.

Synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Fluorenyl Methoxycarbonyl Group: This is achieved by reacting 9H-fluorene with methoxycarbonyl chloride.
  • Coupling Reaction: The fluorenyl derivative is then coupled with an appropriate amino acid derivative using standard peptide coupling techniques.
  • Formation of the Dihydropyridine Moiety: This may involve cyclization reactions starting from suitable precursors.
  • Purification: Final products are purified using techniques such as chromatography to ensure high purity.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it could be developed into a pharmaceutical agent targeting specific diseases.
  • Research Tool: It may serve as a biochemical probe in research settings to study enzyme interactions or cellular processes.

Interaction studies are crucial for understanding the biological implications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid. Preliminary studies suggest interactions with various receptors and enzymes, which could be investigated further through:

  • Binding Affinity Assays: To determine how well the compound binds to target proteins or receptors.
  • Cellular Studies: Evaluating the effects on cell viability and function in vitro.

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylpyridin-3-yloxy)propanoic acidC29H30N2O4Contains pyridine instead of dihydropyridine
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(thiophen-3-yloxy)propanoic acidC30H29N2O4SFeatures a thiophene ring
(R)-2-(9H-fluoren-9-yloxycarbonylamino)-4-(1H-tetrazol-5-yloxy)butanoic acidC31H32N4O4Incorporates a tetrazole moiety

These comparisons illustrate how variations in substituents can influence the biological activity and chemical properties of similar compounds. The unique combination of the fluorenyl methoxycarbonyl group and the dihydropyridine structure makes (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yloxy)propanoic acid particularly interesting for further research and development.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

418.15287181 g/mol

Monoisotopic Mass

418.15287181 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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